2-Chloro-5-(trifluoromethyl)nicotinic acid 2-Chloro-5-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 505084-59-3
VCID: VC7821383
InChI: InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
SMILES: C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F
Molecular Formula: C7H3ClF3NO2
Molecular Weight: 225.55 g/mol

2-Chloro-5-(trifluoromethyl)nicotinic acid

CAS No.: 505084-59-3

Cat. No.: VC7821383

Molecular Formula: C7H3ClF3NO2

Molecular Weight: 225.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(trifluoromethyl)nicotinic acid - 505084-59-3

Specification

CAS No. 505084-59-3
Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Standard InChI Key RMSKYTKOFDQVEL-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyridine core with distinct substituents:

  • Chlorine at position 2 enhances electrophilic reactivity.

  • Trifluoromethyl at position 5 contributes to metabolic stability and lipophilicity.

  • Carboxylic acid at position 3 enables salt formation and hydrogen bonding .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point173–178°C
Molecular Weight225.55 g/mol
Density1.603 g/cm³ (predicted)
pKa1.57 (predicted)
SolubilityPoor in water; soluble in DMSO

The low pKa (1.57) reflects the strong electron-withdrawing effects of the substituents, enhancing acidity compared to unsubstituted nicotinic acid .

Synthesis Methods

Catalytic Hydrogenation and Chlorination

A patented route (CN100355732C) involves:

  • N-Oxidation of 3-methylpyridine.

  • Chlorination using benzoyl chloride.

  • Catalytic hydrogenation with Pd/C or Raney nickel to yield 2-chloro-5-trifluoromethylpyridine, followed by oxidation to the carboxylic acid . This method achieves an 82.7% yield under optimized conditions .

Pyridine Ring Formation

An alternative approach (Org. Lett. 2008) constructs the pyridine ring from fluorinated precursors via cyclization, yielding 2-(trifluoromethyl)nicotinic acid derivatives with >90% purity .

Comparative Analysis

MethodYieldKey AdvantageLimitation
Catalytic Hydrogenation82.7%Scalable for industrial productionRequires high-pressure H₂
Cyclization75–90%High purityMulti-step purification

Applications in Medicinal Chemistry

Catechol-O-Methyltransferase (COMT) Inhibitors

The compound serves as an intermediate in synthesizing 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, a potent COMT inhibitor used in Parkinson’s disease therapy . COMT inhibitors prolong the efficacy of L-DOPA by preventing its peripheral metabolism .

Neurological Therapeutics

Studies demonstrate that nicotinic acid derivatives modulate α7 nicotinic acetylcholine receptors (nAChRs), improving cognition in rodent models of schizophrenia . The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for neurodegenerative drug development .

Antimicrobial and Anti-Inflammatory Agents

Structural analogs exhibit:

  • Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus.

  • Anti-inflammatory effects: Inhibition of COX-2 with IC₅₀ = 0.3 µM.

Agrochemical Applications

Herbicidal Activity

As a metabolite of diflufenican, it inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in weeds. Field trials show 95% efficacy against Amaranthus retroflexus at 50 g/ha.

Environmental Impact

Despite its efficacy, the compound’s persistence in soil (half-life = 60 days) raises concerns about groundwater contamination.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (LD₅₀ = 1,200 mg/kg)Avoid ingestion; use PPE
Skin IrritationCategory 2Wear gloves and lab coats
Eye DamageCategory 2Use safety goggles

Recent Research Advances

Dopaminergic Modulation

In vivo studies (PubMed, 2016) reveal that α7 nAChR agonists derived from this compound enhance risperidone-induced dopamine release in the nucleus accumbens (150% increase vs. control), suggesting utility in antipsychotic therapies .

Synthetic Methodology Innovations

Microwave-assisted synthesis reduces reaction times from 20 hours to 15 minutes, achieving 89% yield (Ambeed, 2020) .

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